molecular formula C10H10BrF2N B13054505 (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine

Cat. No.: B13054505
M. Wt: 262.09 g/mol
InChI Key: WDLVCJBSUHLYKQ-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is a substituted benzylamine derivative featuring a bromo- and difluoro-substituted aromatic ring linked to a cyclopropane moiety via a methanamine bridge. The compound’s bromine and fluorine substituents suggest utility in medicinal chemistry (e.g., as a building block for kinase inhibitors or receptor ligands), while the cyclopropyl group may enhance metabolic stability or influence conformational rigidity .

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

(4-bromo-2,6-difluorophenyl)-cyclopropylmethanamine

InChI

InChI=1S/C10H10BrF2N/c11-6-3-7(12)9(8(13)4-6)10(14)5-1-2-5/h3-5,10H,1-2,14H2

InChI Key

WDLVCJBSUHLYKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=C(C=C2F)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine typically involves the reaction of 4-bromo-2,6-difluorobenzaldehyde with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key analogues differ in halogen positioning or additional functional groups, impacting electronic and steric properties:

Compound Name CAS Number Molecular Formula Substituents Purity Key Features
(4-Bromo-2,6-difluorophenyl)methanamine 887585-99-1 C₇H₆BrF₂N Br, 2,6-F, -NH₂ 95–97% Lacks cyclopropyl; simpler structure
(4-Bromo-2,3-difluorophenyl)methanamine HCl 1980086-47-2 C₇H₆BrF₂N·HCl Br, 2,3-F, -NH₂ (HCl salt) 95% Altered fluorine positions; salt form enhances stability
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine 1241677-54-2 C₈H₈BrF₂N Br, 2,6-F, ethylamine 95% Ethyl group instead of cyclopropyl; chiral center

Key Findings :

  • Halogen Positioning : The 2,6-difluoro substitution in the target compound and QW-7711 creates a para-bromo meta-fluoro arrangement, favoring electronic withdrawal and directing reactivity in cross-coupling reactions. In contrast, the 2,3-difluoro isomer (QV-2150) may exhibit reduced symmetry and altered π-stacking interactions .
  • Salt vs. Free Base : Hydrochloride salts (e.g., 1461655-72-0 ) improve solubility in polar solvents, critical for pharmaceutical formulations.

Cyclopropyl vs. Other Aliphatic Moieties

The cyclopropyl group distinguishes the target compound from analogues with ethyl or unsubstituted amine chains:

Compound Name Aliphatic Group Impact on Properties
(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine Cyclopropyl Enhances rigidity; may reduce metabolic oxidation compared to linear chains
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine Ethyl Increased conformational flexibility; potential for faster metabolic clearance
(4-Bromo-2,6-difluorophenyl)methanamine None (NH₂) Higher polarity; limited steric hindrance for binding interactions

Research Implications :

  • Cyclopropane’s ring strain can increase binding affinity in drug-receptor interactions due to restricted rotation.
  • Ethyl-substituted derivatives (e.g., 1241677-54-2 ) may serve as intermediates for chiral resolution studies.

Heterocyclic Analogues

The introduction of heterocycles further diversifies functionality:

Compound Name CAS Number Structure Application Clues
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine 1526200-39-4 Thiadiazole ring fused to amine Potential antimicrobial or antiviral activity

Key Insight :

  • The thiadiazole ring in QD-4219 introduces hydrogen-bonding sites, which could enhance interactions with biological targets like enzymes or nucleic acids.

Biological Activity

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure is characterized by a bromine atom and two fluorine atoms attached to a phenyl ring, along with a cyclopropyl group linked to a methanamine moiety. This unique structural arrangement may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it could act as an agonist or antagonist, influencing several biochemical pathways relevant to therapeutic applications. The presence of halogens in its structure enhances reactivity, potentially allowing it to form stable complexes with biological molecules.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.06 μg/mL to 7.81 μg/mL against different pathogens .

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. Research has indicated that certain structural analogs can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected are still under investigation, but initial findings suggest promising results in vitro.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated potent activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
  • Cancer Cell Studies : In another study focusing on cancer cell lines, this compound was shown to induce apoptosis in breast cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundBromine and fluorine on phenyl; cyclopropyl groupAntimicrobial, anticancer
2-(4-Bromo-2,6-difluorophenyl)propan-2-olSimilar halogenated structureAntimicrobial properties
4-Bromo-2-fluorobenzylamineFluorine on benzene ringAnticancer activity

The table above illustrates the unique features of this compound compared to other related compounds. Its distinct combination of halogenated aromatic and cyclopropyl functionalities may lead to unique reactivity patterns and biological interactions.

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